2-(2-nitrophenyl)imidazole

Vue d'ensemble

Description

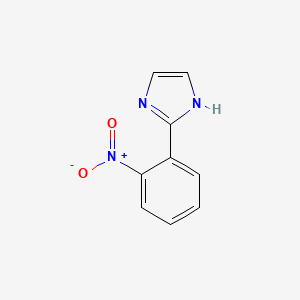

2-(2-nitrophenyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a nitrophenyl group. Imidazoles are five-membered aromatic rings containing two nitrogen atoms, which contribute to their unique chemical properties and biological activities. The nitrophenyl substitution adds further complexity and potential for diverse applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)imidazole typically involves the reaction of 2-nitroaniline with glyoxal and ammonium acetate under acidic conditions. This method is known as the Debus-Radziszewski imidazole synthesis. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-nitrophenyl)imidazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Reduction: The major product is 2-(2-aminophenyl)imidazole.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Applications De Recherche Scientifique

2-(2-nitrophenyl)imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.

Mécanisme D'action

The mechanism of action of 2-(2-nitrophenyl)imidazole involves its interaction with various molecular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The nitrophenyl group can undergo redox reactions, contributing to the compound’s biological activity. These interactions can affect various pathways, including enzyme inhibition and receptor modulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(3-nitrophenyl)imidazole

- 2-(4-nitrophenyl)imidazole

- 2-(2-aminophenyl)imidazole

- 2-(2-chlorophenyl)imidazole

Uniqueness

2-(2-nitrophenyl)imidazole is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The ortho position of the nitro group relative to the imidazole ring allows for unique interactions and reactivity patterns compared to its meta and para counterparts.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

2-(2-nitrophenyl)imidazole is a heterocyclic compound notable for its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis, and potential applications, supported by relevant research findings and data tables.

Overview of this compound

This compound features an imidazole ring substituted with a nitrophenyl group, which significantly influences its chemical reactivity and biological activity. The unique positioning of the nitro group allows for specific interactions with various biological targets, making it a subject of interest in pharmacological research.

Targets and Pathways:

- Biochemical Pathways : Imidazole derivatives, including this compound, are integral to numerous biochemical pathways. They are involved in enzyme catalysis, particularly through the amino acid histidine, which is frequently found in enzyme active sites.

- Mode of Action : The mechanism of action varies depending on the specific biological target. Generally, imidazoles can inhibit enzymes or modulate receptor activity, leading to various therapeutic effects.

Biological Activities

Research has demonstrated that this compound exhibits a wide range of biological activities:

- Antimicrobial Activity : Studies have shown that imidazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, with potential applications in treating conditions like arthritis and other inflammatory diseases .

- Antitumor Activity : Research indicates that certain imidazole compounds can exhibit cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents .

Case Studies

-

Anti-inflammatory and Antifungal Activity :

A study synthesized various imidazole derivatives and tested them for anti-inflammatory and antifungal activities. Two compounds showed promising results with significant inhibition rates (49.58% to 58.02%) against inflammation while minimizing gastrointestinal irritation . -

Antimicrobial Efficacy :

In another study, derivatives similar to this compound were tested against multiple bacterial strains using the cylinder well diffusion method. The results indicated that specific derivatives exhibited strong antimicrobial activity comparable to standard antibiotics .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Test Organisms/Conditions | Results |

|---|---|---|

| Antimicrobial | S. aureus, E. coli | Inhibition zones ranging from 15-20 mm |

| Anti-inflammatory | In vivo models | 49.58% to 58.02% inhibition |

| Antitumor | Cancer cell lines (e.g., HeLa) | IC50 values indicating cytotoxicity |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-nitroaniline with glyoxal and ammonium acetate under acidic conditions, following the Debus-Radziszewski method. This process includes the formation of an intermediate Schiff base that cyclizes to form the imidazole ring.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(2-nitrophenyl)imidazole derivatives?

- Answer: The synthesis typically involves condensation reactions between o-nitrobenzaldehyde and amine-containing precursors. For example, a multi-component reaction using o-nitrobenzaldehyde, L-phenylalaninol, ammonium acetate, and benzyl derivatives in methanol at 65°C yields chiral imidazole derivatives. Purification is achieved via column chromatography (ethyl acetate/ethanol/triethylamine) and recrystallization from methanol/diethyl ether . Alternative routes include refluxing 2-nitrobenzaldehyde with o-phenylenediamine in ethanol, followed by recrystallization for benzimidazole analogs .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound compounds?

- Answer: Analytical techniques such as ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography are critical. Single-crystal X-ray diffraction provides precise molecular conformation data, including dihedral angles between aromatic rings and intramolecular interactions (e.g., C–H⋯π bonds). Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization ensures purity .

Q. What biological activities are associated with this compound derivatives in pharmacological research?

- Answer: These derivatives exhibit anti-inflammatory, antimicrobial, and potential anticancer properties. For instance, rat-paw-edema assays demonstrate anti-inflammatory activity comparable to indomethacin. Structural modifications, such as introducing electron-withdrawing nitro groups, enhance bioactivity by influencing electron distribution and binding affinity .

Advanced Research Questions

Q. How do substituents on the imidazole ring modulate electronic properties and catalytic applications of this compound derivatives?

- Answer: Substituents like nitro groups alter the ligand’s σ-donor strength, affecting metal complex redox potentials. For example, copper complexes with nitro-substituted imidazole ligands show lower oxidation potentials due to electron-rich metal centers, enhancing catalytic water oxidation activity. Cyclic voltammetry and DFT calculations validate these electronic effects .

Q. What strategies improve enantiomeric control in chiral this compound synthesis?

- Answer: Using chiral amino alcohols (e.g., L-phenylalaninol) as precursors ensures stereochemical control. Reaction optimization—adjusting solvent polarity (methanol vs. ethanol), temperature (65°C vs. ambient), and additives (triethylamine)—enhances enantioselectivity. X-ray crystallography confirms absolute configurations, while chiral HPLC resolves stereoisomers .

Q. How can computational methods resolve contradictions in experimental data for this compound derivatives?

- Answer: Density functional theory (DFT) models explain discrepancies in spectroscopic or catalytic behavior. For instance, DFT calculations correlate intramolecular hydrogen bonding (O–H⋯N) with observed NMR shifts and stability trends. Molecular dynamics simulations predict solubility differences between polymorphs, guiding crystallization protocols .

Q. Methodological Considerations

- Synthesis Optimization: Vary reaction time (12–24 hours) and solvent (ethanol vs. methanol) to balance yield and purity .

- Characterization: Combine experimental (UV-Vis, EPR) and computational (DFT) data to analyze substituent effects on photophysical or redox properties .

- Biological Assays: Use dose-response curves and molecular docking to link structural features (e.g., nitro positioning) to activity .

Propriétés

IUPAC Name |

2-(2-nitrophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)8-4-2-1-3-7(8)9-10-5-6-11-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJHPXADNMJLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356269 | |

| Record name | 2-(2-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4205-06-5 | |

| Record name | 2-(2-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.